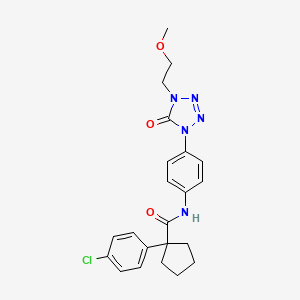

1-(4-chlorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopentanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O3/c1-31-15-14-27-21(30)28(26-25-27)19-10-8-18(9-11-19)24-20(29)22(12-2-3-13-22)16-4-6-17(23)7-5-16/h4-11H,2-3,12-15H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPSIVKTUPAKPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorophenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopentanecarboxamide, referred to as compound 1396783-06-4, is a synthetic organic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C22H24ClN5O3

- Molecular Weight : 441.9 g/mol

- CAS Number : 1396783-06-4

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the tetrazole moiety have demonstrated efficacy against various bacterial strains. In vitro studies have shown that compounds with a similar scaffold can inhibit the growth of pathogens such as Salmonella typhi and Bacillus subtilis .

Antihypertensive Effects

The tetrazole group is known for its role in antihypertensive agents. Compounds with this moiety have been shown to act as antagonists at angiotensin II receptors (AT1), leading to reduced blood pressure through non-competitive inhibition . This suggests that this compound may exhibit similar properties.

Enzyme Inhibition

Compounds containing piperidine and oxadiazole structures have demonstrated enzyme inhibition capabilities, particularly against acetylcholinesterase and urease enzymes. The biological activity of these compounds is often attributed to their ability to interact with active sites via hydrogen bonding and hydrophobic interactions .

The proposed mechanism of action for compounds with similar structures includes:

- Receptor Binding : The presence of the tetrazole ring enhances binding affinity to specific receptors, such as AT1 receptors.

- Enzyme Interaction : The hydrophobic regions of the molecule facilitate interaction with target enzymes, leading to inhibition.

Data Tables

| Activity Type | Target Organism/Enzyme | Efficacy | Reference |

|---|---|---|---|

| Antimicrobial | Salmonella typhi | Moderate to Strong | |

| Antihypertensive | AT1 Receptors | High | |

| Enzyme Inhibition | Acetylcholinesterase | Strong |

Case Studies

Several studies have explored the biological activity of related compounds:

- Antibacterial Screening : A study evaluated a series of tetrazole derivatives and found that those similar to our compound exhibited significant antibacterial activity against multiple strains, including Bacillus subtilis and Escherichia coli .

- Antihypertensive Research : Research on tetrazole-containing compounds showed that they effectively lower blood pressure in animal models by blocking AT1 receptors, suggesting that our compound may have similar therapeutic potential .

- Enzyme Interaction Studies : Investigations into the binding interactions of structurally related compounds revealed strong inhibitory effects on urease and acetylcholinesterase, indicating potential applications in treating conditions like hypertension and Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.